

Introduction to 5-Nitro-2-phenylpyridine and FTIR Spectroscopy

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Compound of Interest

Compound Name: 5-Nitro-2-phenylpyridine

Cat. No.: B1332958

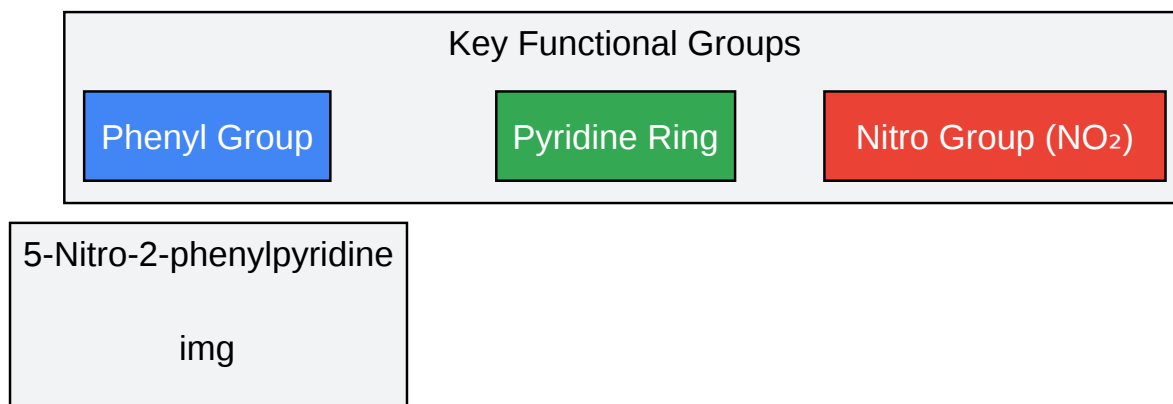
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5-Nitro-2-phenylpyridine ($C_{11}H_8N_2O_2$) is an aromatic organic compound featuring a pyridine ring substituted with a phenyl group and a nitro group. Aromatic nitro compounds are significant intermediates in synthetic organic chemistry and the chemical industry.^[1] The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule.^{[2][3]} The method works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational energies of its molecular bonds.^[2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the compound's structure.

Molecular Structure and Key Functional Groups

The vibrational spectrum of **5-Nitro-2-phenylpyridine** is primarily determined by the functional groups present in its structure. A diagram illustrating these key groups is provided below.



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Caption: Key functional groups in **5-Nitro-2-phenylpyridine**.

The primary functional groups contributing to the FTIR spectrum are:

- Phenyl Group: A benzene ring attached to the pyridine core.
- Pyridine Ring: A heteroaromatic ring containing one nitrogen atom.
- Nitro Group (-NO₂): An electron-withdrawing group attached to the pyridine ring.

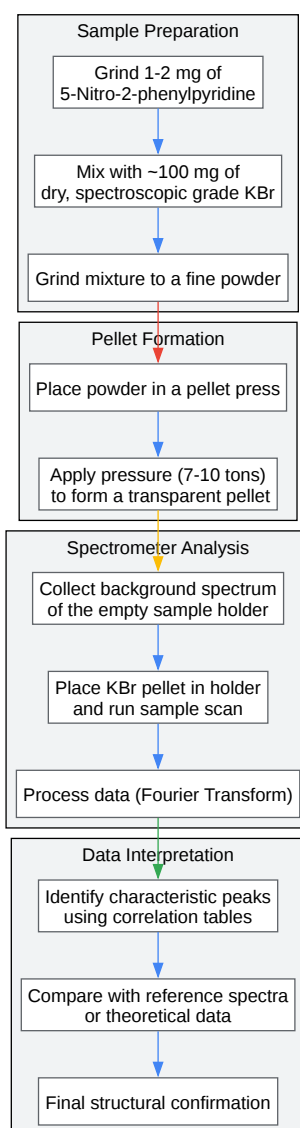
Quantitative Data: Vibrational Frequency Assignments

The following table summarizes the expected FTIR absorption bands for **5-Nitro-2-phenylpyridine**. The assignments are based on established group frequencies and data from closely related analogs, such as 5-bromo-2-nitropyridine, as a direct experimental spectrum for **5-Nitro-2-phenylpyridine** is not widely published.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)	Functional Group
3110 - 3000	Medium to Weak	Aromatic C-H Stretching	Phenyl & Pyridine Rings
1620 - 1580	Medium to Strong	C=C and C=N Ring Stretching	Phenyl & Pyridine Rings
1570 - 1500	Very Strong	Asymmetric NO ₂ Stretching	Nitro Group
1480 - 1440	Medium	C=C Ring Stretching	Phenyl & Pyridine Rings
1360 - 1330	Very Strong	Symmetric NO ₂ Stretching	Nitro Group
1100 - 1000	Medium	C-H In-plane Bending	Phenyl & Pyridine Rings
850 - 750	Strong	C-H Out-of-plane Bending	Phenyl & Pyridine Rings
~700	Medium	C-N-O Bending / NO ₂ Rocking	Nitro Group

Experimental Protocol for FTIR Analysis

A precise and repeatable experimental procedure is crucial for obtaining a high-quality FTIR spectrum. The following protocol outlines the standard KBr pellet method for solid sample analysis.



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Caption: Experimental workflow for FTIR analysis of a solid sample.

Methodology:

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.[5]
 - Weigh approximately 1-2 mg of pure **5-Nitro-2-phenylpyridine** and about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). KBr is transparent to infrared radiation and serves as a matrix.

- Grind the KBr first to a fine powder, then add the sample and grind the mixture for several minutes to ensure homogeneity and reduce particle size, which minimizes light scattering.
[4]
- Pellet Formation:
 - Transfer the powdered mixture to a die for a hydraulic press.[5]
 - Place the die under the press and apply pressure (typically 7-10 tons) for a few minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.[5]
- Spectral Acquisition:
 - Place the FTIR spectrometer in the background scan mode without the sample in the beam path to record the spectrum of atmospheric water and carbon dioxide.[6]
 - Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment.
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[7] Typical scan settings are a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$. [6]
- Data Interpretation:
 - Analyze the resulting spectrum by identifying the absorption peaks (bands).
 - Correlate the wavenumbers of these peaks to specific functional groups and vibrational modes using the data provided in Table 1 and standard FTIR correlation charts.[8]

Interpretation of the 5-Nitro-2-phenylpyridine Spectrum

- Aromatic Region ($3110\text{-}3000\text{ cm}^{-1}$ and $1620\text{-}1440\text{ cm}^{-1}$): The presence of both phenyl and pyridine rings will result in multiple bands. Look for C-H stretching vibrations just above 3000

cm^{-1} . The characteristic C=C and C=N stretching vibrations of the aromatic rings will appear as a series of sharp bands in the 1620-1440 cm^{-1} region.[9]

- Nitro Group Region (1570-1500 cm^{-1} and 1360-1330 cm^{-1}): The most prominent features in the spectrum will be two very strong absorption bands corresponding to the nitro group. The band at the higher frequency (1570-1500 cm^{-1}) is due to the asymmetric stretching of the N-O bond, while the band at the lower frequency (1360-1330 cm^{-1}) corresponds to the symmetric stretch. The exact positions are sensitive to the electronic environment.
- Fingerprint Region (Below 1300 cm^{-1}): This region contains a complex pattern of bands that are unique to the molecule as a whole. It includes C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. Strong bands between 850-750 cm^{-1} are typically due to C-H out-of-plane bending and are indicative of the substitution pattern on the aromatic rings.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of **5-Nitro-2-phenylpyridine**. By following a standardized experimental protocol, a high-quality spectrum can be obtained. The analysis of this spectrum allows for the unambiguous identification of the key functional groups—aromatic rings and the nitro group—confirming the molecular structure. This guide provides the foundational data and methodologies for researchers to effectively apply FTIR analysis in their work with this and related compounds.

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